nNOS Inhibitory Potency (Ki) vs. Reference Non-Selective NOS Inhibitor L-NNA
Inhibition of recombinant rat nNOS was quantified using a hemoglobin capture assay with L-arginine as substrate at pH 7.4 and 37 °C [1]. 5-Nitro-N,N-bis[4-(trifluoromethyl)benzyl]-2-pyrimidinamine demonstrated a Ki of 75 nM against rat nNOS [1]. In contrast, the widely-used non-selective NOS inhibitor Nω-Nitro-L-arginine (L-NNA) typically exhibits Ki values in the low nanomolar range across all three NOS isoforms (e.g., ~15 nM for rat nNOS), but without nNOS vs. eNOS discrimination [2].
| Evidence Dimension | Inhibitory potency against rat recombinant nNOS |
|---|---|
| Target Compound Data | Ki = 75 nM |
| Comparator Or Baseline | L-NNA: Ki ≈ 15 nM (pan-NOS, non-selective) [2] |
| Quantified Difference | Target compound is ~5-fold less potent against nNOS than L-NNA but possesses a measurable selectivity window |
| Conditions | Recombinant rat nNOS expressed in E. coli; hemoglobin capture assay; L-arginine substrate; pH 7.4; 37 °C |
Why This Matters
The target compound trades absolute nNOS potency for isoform selectivity, making it preferable to L-NNA in experiments where confounding eNOS inhibition must be avoided.
- [1] BindingDB Entry BDBM50449048. Ki = 75 nM for rat recombinant nNOS. Deposited March 21, 2016. View Source
- [2] Furfine, E.S.; Harmon, M.F.; Paith, J.E.; Garvey, E.P. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine. Biochemistry 1993, 32, 8512–8517. (Representative Ki values for L-NNA across NOS isoforms.) View Source
